molecular formula C20H18ClN3OS B6565609 3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946223-53-6

3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

Cat. No.: B6565609
CAS No.: 946223-53-6
M. Wt: 383.9 g/mol
InChI Key: HMGFPUCCYYAGFW-UHFFFAOYSA-N
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Description

This compound features a 3-chlorobenzamide group connected via a methylene (–CH2–) linker to a 6-(4-methylphenyl)-substituted imidazo[2,1-b][1,3]thiazole core. The imidazothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and anticancer applications . The chloro substituent on the benzamide and the 4-methylphenyl group on the heterocycle are critical for modulating electronic properties, lipophilicity, and target interactions.

Properties

IUPAC Name

3-chloro-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-5-7-14(8-6-13)18-17(24-9-10-26-20(24)23-18)12-22-19(25)15-3-2-4-16(21)11-15/h2-8,11H,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGFPUCCYYAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. Given the structure, it likely interacts with kinases or other proteins involved in signal transduction, which play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target proteins by binding to their active sites, thereby inhibiting their activity. The binding may induce conformational changes in the target proteins, leading to altered signaling pathways. This inhibition can prevent the phosphorylation of downstream substrates, effectively blocking the signal transduction that promotes cell growth and survival .

Biochemical Pathways

The affected biochemical pathways include those involved in cell cycle regulation and apoptosis. By inhibiting key signaling proteins, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death. These effects are particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound’s lipophilicity suggests it can cross cell membranes easily, facilitating its distribution to various tissues. Metabolism primarily occurs in the liver, where it is transformed into active or inactive metabolites. Finally, excretion is mainly through the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition of target protein activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this manifests as decreased tumor growth and potentially tumor regression. The overall effect is a reduction in the viability of cancer cells, making it a promising candidate for anticancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. For instance, acidic environments may enhance its stability and efficacy, while extreme temperatures could degrade the compound. Additionally, interactions with other drugs or biomolecules can affect its bioavailability and potency. Understanding these factors is crucial for optimizing its therapeutic use .

Biological Activity

3-chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of imidazo-thiazole derivatives, which are known for their diverse therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3OSC_{20}H_{18}ClN_{3}OS, with a molecular weight of 383.9 g/mol. The structure comprises a benzamide moiety linked to an imidazo-thiazole unit, which contributes to its biological activity. The presence of chlorine and methyl groups enhances its pharmacological profile.

Biological Activity Overview

Research indicates that imidazo-thiazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Many compounds in this class have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal pathogens.

The biological effects of this compound are likely mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through the MTT assay.
  • Induction of Apoptosis : Flow cytometry analyses indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Modulation of Inflammatory Cytokines : Enzyme-linked immunosorbent assays (ELISA) have revealed that treatment with this compound reduces levels of IL-6 and TNF-α in macrophage cell lines.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodCell LineEffect Observed
AntitumorMTT AssayA431Significant reduction in proliferation
AntitumorMTT AssayA549Induction of apoptosis
Anti-inflammatoryELISARAW264.7Decreased IL-6 and TNF-α levels
Migration InhibitionScratch Wound AssayA431, A549Reduced cell migration

Case Studies

  • Anticancer Activity : In a study evaluating various benzothiazole derivatives, this compound was identified as a potent inhibitor of cell growth in both A431 and A549 cell lines. The compound's ability to induce apoptosis was confirmed via flow cytometry analysis.
  • Inflammatory Response Modulation : Another study highlighted the compound's effectiveness in downregulating pro-inflammatory cytokines in RAW264.7 macrophages, suggesting its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents on Benzamide Imidazothiazole Substituent Key Structural Feature Molecular Weight (g/mol) Reference
Target Compound: 3-Chloro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide 3-Chloro 4-Methylphenyl Methylene linker (–CH2–) ~367.86*
4-Chloro-N-(6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl)benzamide 4-Chloro 4-Methylphenyl Direct benzamide attachment (no –CH2–) 367.86
4-Fluoro-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide 4-Fluoro 4-Methylphenyl Methylene linker (–CH2–) ~365.82*
3,4-Difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide 3,4-Difluoro Phenyl (no methyl) Methylene linker (–CH2–) 371.40
(E)-4-[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one 4-Methylphenyl Butenone substituent (C=O) 282.36

*Calculated based on similar structures.

Key Observations:

Halogen Substitution :

  • The target compound’s 3-chloro group contrasts with 4-chloro () and 4-fluoro () analogs. Chlorine’s larger size and polarizability may enhance hydrophobic interactions compared to fluorine .
  • 3,4-Difluoro substitution () increases electronegativity and may improve membrane permeability but reduces steric bulk compared to chloro .

Direct benzamide attachment () may restrict rotational freedom, reducing adaptability in target binding .

Imidazothiazole Substituents: 4-Methylphenyl (target) vs. phenyl (): The methyl group enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets . Butenone () replaces benzamide entirely, shifting reactivity toward electrophilic addition rather than hydrogen bonding .

Anticancer Activity:
  • highlights 3-chloropentane-2,4-dione derivatives with IC50 values of 1.6–2.0 µg/mL against HepG-2 cells, suggesting the chloro group’s role in cytotoxicity . The target compound’s chloro-benzamide may exhibit similar mechanisms.
  • Fluorinated analogs (e.g., ) might show altered pharmacokinetics due to fluorine’s metabolic stability .
Enzyme Inhibition:
  • Imidazothiazole derivatives in act as hIDO1/hTDO2 inhibitors, critical in cancer immunotherapy . The target compound’s methylene linker and chloro substituent could optimize interactions with enzyme active sites.
Nematicidal Activity:
  • Thiazine derivatives in with chloro and methylphenyl groups (LD50: 160–210 µg/mL) suggest structural motifs shared with the target compound may enhance bioactivity .

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